molecular formula C21H19NO3S B496666 2-(benzylsulfonyl)-N-biphenyl-4-ylacetamide

2-(benzylsulfonyl)-N-biphenyl-4-ylacetamide

Cat. No.: B496666
M. Wt: 365.4g/mol
InChI Key: ALBJNAYLFFJQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an acetamide moiety. Sulfonamides have been widely studied due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- typically involves the reaction of 1,1’-biphenyl-4-amine with phenylmethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- involves the inhibition of specific enzymes and molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation .

Additionally, the compound has been shown to interact with other molecular targets, including carbonic anhydrase and matrix metalloproteinases. These interactions contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- can be compared with other similar compounds, such as:

    Acetamide, N-phenyl-: This compound has a similar acetamide moiety but lacks the sulfonamide group.

    Sulfanilamide: This compound contains a sulfonamide group but lacks the biphenyl and phenylmethyl groups.

    N-(2-Biphenylyl)acetamide: This compound has a similar biphenyl structure but lacks the sulfonamide group.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4g/mol

IUPAC Name

2-benzylsulfonyl-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C21H19NO3S/c23-21(16-26(24,25)15-17-7-3-1-4-8-17)22-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23)

InChI Key

ALBJNAYLFFJQJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.